An In-depth Technical Guide to Cyclohexylphenylacetic Acid
An In-depth Technical Guide to Cyclohexylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexylphenylacetic acid, including its chemical and physical properties, a plausible synthetic route, and an exploration of its potential biological activities based on related compounds. Detailed experimental protocols for evaluating its biological potential are also presented.
Core Properties of Cyclohexylphenylacetic Acid
Cyclohexylphenylacetic acid, also known as α-Cyclohexylbenzeneacetic acid, is an organic compound with a molecular structure that features a phenyl and a cyclohexyl group attached to a central acetic acid moiety.[1][2] Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.[2]
Chemical and Physical Data
The key chemical and physical properties of Cyclohexylphenylacetic acid (CAS Number: 3894-09-5) are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 3894-09-5 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148-152 °C | |
| Boiling Point | 318.98 °C (estimated) | |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [2] |
| IUPAC Name | 2-cyclohexyl-2-phenylacetic acid | [1] |
| Synonyms | α-Cyclohexylphenylacetic acid, Benzeneacetic acid, α-cyclohexyl- | [1] |
Synthesis of Cyclohexylphenylacetic Acid
A plausible synthetic route for Cyclohexylphenylacetic acid involves the catalytic hydrogenation of phenylacetic acid. This method is an adaptation of known procedures for the reduction of aromatic rings.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Phenylacetic acid
-
Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, dissolve phenylacetic acid in ethanol.
-
Add a catalytic amount of Rhodium on alumina to the solution.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the reaction temperature and stir continuously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to yield pure Cyclohexylphenylacetic acid.
Biological Activity and Potential Applications
While direct biological studies on Cyclohexylphenylacetic acid are limited, research on its derivatives suggests potential therapeutic applications.
-
Anti-inflammatory and Analgesic Potential: Cyclohexyl-N-acylhydrazone derivatives have demonstrated significant analgesic and anti-inflammatory activities in murine models.[3][4] This suggests that the cyclohexylphenylacetic acid scaffold may be a promising starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Potential: Certain cyclohexane-1-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines, including breast, liver, lung, and colorectal cancer.[5] This indicates that modifications of the cyclohexylphenylacetic acid structure could lead to the discovery of novel anticancer agents.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for Cyclohexylphenylacetic acid is not yet elucidated. However, based on the anti-inflammatory activity of related compounds, a hypothetical mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[6] Inhibition of these enzymes would reduce prostaglandin production, thereby exerting anti-inflammatory and analgesic effects.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of Cyclohexylphenylacetic acid, a series of in vitro and in vivo assays can be performed.
In Vivo Anti-inflammatory and Analgesic Assays
a) Acetic Acid-Induced Writhing Test (Analgesic Activity):
-
Administer Cyclohexylphenylacetic acid orally to mice at various doses.
-
After a set period, inject a solution of acetic acid intraperitoneally to induce abdominal writhing.
-
Observe the mice for a defined period and count the number of writhes.
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A significant reduction in the number of writhes compared to a control group indicates analgesic activity.[8]
b) Hot Plate Test (Analgesic Activity):
-
Treat mice with Cyclohexylphenylacetic acid or a control substance.
-
Place the mice on a hot plate maintained at a constant temperature.
-
Record the time it takes for the mice to show a pain response (e.g., licking paws, jumping).
-
An increase in the reaction time suggests a central analgesic effect.[8]
In Vitro Cytotoxicity Assay
a) MTT Assay:
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cyclohexylphenylacetic acid for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10][11]
Conclusion
Cyclohexylphenylacetic acid is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-inflammatory, analgesic, and anticancer applications. While direct evidence for its efficacy is still emerging, studies on its derivatives provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for the synthesis and comprehensive biological evaluation of this promising molecule. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.
References
- 1. Cyclohexylphenylacetic acid | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3894-09-5: Cyclohexylphenylacetic acid | CymitQuimica [cymitquimica.com]
- 3. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus [frontiersin.org]
- 9. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
